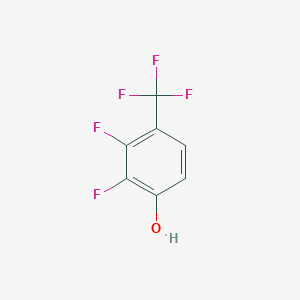

2,3-Difluoro-4-(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

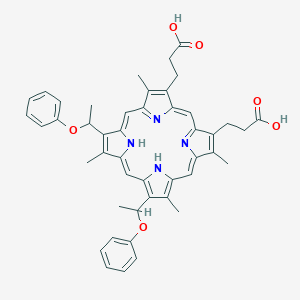

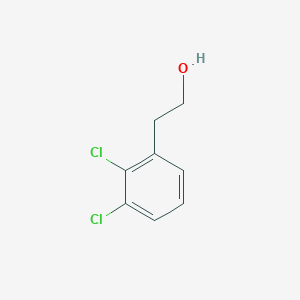

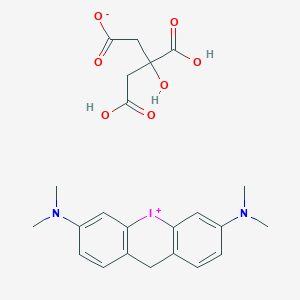

“2,3-Difluoro-4-(trifluoromethyl)phenol” is an organofluorine compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular formula of “2,3-Difluoro-4-(trifluoromethyl)phenol” is C7H3F5O . The average mass is 198.090 Da and the monoisotopic mass is 198.010406 Da .Chemical Reactions Analysis

While specific chemical reactions involving “2,3-Difluoro-4-(trifluoromethyl)phenol” were not found in the retrieved papers, it’s worth noting that trifluoromethylbenzenes, to which this compound belongs, are often used in the agrochemical and pharmaceutical industries .Scientific Research Applications

Synthesis of Polymers and Monomers

4-(Trifluoromethyl)phenol, a compound similar to 2,3-Difluoro-4-(trifluoromethyl)phenol, is used in the synthesis of polymers and monomers . It’s plausible that 2,3-Difluoro-4-(trifluoromethyl)phenol could be used in a similar manner.

Synthesis of Diaryl Ether

4-(Trifluoromethyl)phenol has been used in the synthesis of diaryl ether . Given the structural similarity, 2,3-Difluoro-4-(trifluoromethyl)phenol could potentially be used in a similar synthesis process.

3. Synthesis of Material Sensitive to Toxic Organophosphate 2,3-Difluorophenol has been used in the synthesis of material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which is sensitive to toxic organophosphate . Given the structural similarity, 2,3-Difluoro-4-(trifluoromethyl)phenol could potentially be used in a similar synthesis process.

Pharmaceutical Applications

Compounds containing trifluoromethyl groups have been found in numerous FDA-approved drugs . Given the presence of a trifluoromethyl group in 2,3-Difluoro-4-(trifluoromethyl)phenol, it’s plausible that this compound could have potential pharmaceutical applications.

Agrochemical Applications

Fluorine chemistry, including compounds with trifluoromethyl groups, has found applications in the agriculture industry . Given the presence of a trifluoromethyl group in 2,3-Difluoro-4-(trifluoromethyl)phenol, it’s plausible that this compound could have potential agrochemical applications.

Development of Trifluoromethoxylation Reagents

The development of trifluoromethoxylation reagents is a current area of research in fluorine chemistry . Given the presence of a trifluoromethyl group in 2,3-Difluoro-4-(trifluoromethyl)phenol, it’s plausible that this compound could contribute to this area of research.

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “4-(trifluoromethyl)phenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVQVQWMHTPNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378956 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)phenol | |

CAS RN |

116640-12-1 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)

![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)